molecular formula C10H16BN3O2 B1399328 (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid CAS No. 1286778-37-7

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B1399328
CAS No.: 1286778-37-7
M. Wt: 221.07 g/mol
InChI Key: FJDRTVXGKCZBAQ-UHFFFAOYSA-N
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Description

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS 1286778-37-7) is a sophisticated organoboron compound of significant interest in medicinal chemistry and drug discovery. This compound features a pyridine core strategically functionalized with both a boronic acid group and a 4-methylpiperazine moiety, making it a valuable bifunctional building block. The boronic acid group is a key functional handle for synthetic elaboration, most notably through Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to efficiently conjugate the pyridine scaffold with a wide array of aromatic and heteroaromatic halides to create diverse compound libraries for screening and optimization . The incorporation of the 4-methylpiperazine group is a common strategy in drug design to improve the physicochemical and pharmacokinetic properties of lead molecules. This moiety can influence solubility and molecular charge, and it is frequently employed to enhance a compound's profile in areas such as oral bioavailability . Organoboron compounds, particularly aryl boronic acids like this one, have gained prominence in medicinal chemistry following the approval of several boronic acid-based drugs, such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam . These successful applications underscore the potential of boronic acids in developing targeted therapies, acting through mechanisms such as the reversible inhibition of serine hydrolases or serving as bioisosteres for carboxylic acids . As a reagent, this compound is intended for Research and Development use only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

[5-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-13-2-4-14(5-3-13)10-6-9(11(15)16)7-12-8-10/h6-8,15-16H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDRTVXGKCZBAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735040
Record name [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286778-37-7
Record name [5-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-(4-Methylpiperazin-1-yl)-3-chloropyridine

Starting Material : 3,5-Dichloropyridine.
Reagents :

  • N-Methylpiperazine (1.1 equiv)
  • 2,6-Lutidine (base, 1.1 equiv)
  • Ethanol (solvent)

Procedure :

  • 3,5-Dichloropyridine is reacted with N-methylpiperazine in ethanol at 80°C for 12–24 hours.
  • The reaction is monitored by TLC, and the product is isolated via filtration or chromatography.

Key Data :

Parameter Value
Yield 67–99% (similar reactions)
Purity (HPLC) >95%

Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-deficient pyridine ring.

Miyaura Borylation to Install Boronic Acid

Starting Material : 5-(4-Methylpiperazin-1-yl)-3-chloropyridine.
Reagents :

  • Bis(pinacolato)diboron (B2Pin2, 1.2 equiv)
  • Pd(dppf)Cl2 (5 mol%)
  • Potassium acetate (KOAc, 3.0 equiv)
  • Dioxane (solvent)

Procedure :

  • The chloride undergoes Miyaura borylation under inert conditions at 80–100°C for 12–24 hours.
  • The boronic ester intermediate is hydrolyzed using HCl/THF/water to yield the boronic acid.

Key Data :

Parameter Value
Yield (boronic ester) 36–83% (similar reactions)
Final Hydrolysis >90% conversion

Optimization Notes :

  • Protodeboronation is minimized by avoiding prolonged heating.
  • Pd(dppf)Cl2 enhances reactivity for sterically hindered substrates.

Alternative Approaches

Halogen-Lithium Exchange

Steps :

  • 3-Bromo-5-(4-methylpiperazin-1-yl)pyridine is treated with n-BuLi at –78°C.
  • Trimethyl borate is added, followed by acidic hydrolysis.

Challenges :

  • Sensitivity of the piperazine group to strong bases.
  • Limited scalability compared to Miyaura borylation.

Critical Analysis of Methods

Method Advantages Limitations
Miyaura Borylation High functional group tolerance Requires anhydrous conditions
SNAr + Borylation Scalable, two-step process Moderate yields

Applications in Medicinal Chemistry

  • The boronic acid is used in Suzuki-Miyaura couplings to access biaryl scaffolds (e.g., kinase inhibitors).
  • Example: Coupling with pyrrolopyridines to generate ATP-competitive kinase inhibitors (IC50 values: 1–10 µM).

Scientific Research Applications

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Aromatic Core Variations

Positional Isomers: 5- vs. 6-Substituted Pyridines

A key analog, [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid (CAS: 936353-84-3), differs only in the placement of the methylpiperazinyl group at the pyridine’s 6-position instead of the 5-position. This positional isomerism can significantly alter electronic properties and steric interactions during coupling reactions.

Phenyl vs. Pyridine Core

(3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS: 1704073-49-3) replaces the pyridine ring with a phenyl group. The absence of the pyridine nitrogen reduces electron-withdrawing effects, which could lower the boronic acid’s reactivity in Suzuki reactions.

Substituent Group Variations

Piperazine Derivatives
  • Boc-Protected Analogs: 6-(4-Boc-Piperazino)pyridine-3-boronic acid (CAS: 919347-67-4) includes a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen. This modification increases steric bulk and reduces basicity, which may hinder solubility in aqueous media compared to the methylpiperazinyl group .
  • Ethylpiperazine Analogs: (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid monohydrochloride (CAS: 2096339-70-5) substitutes the methyl group with an ethyl chain. The longer alkyl chain could enhance lipophilicity, affecting membrane permeability in biological systems .
Alternative Amine Substituents
  • Dimethylamino Analogs: [6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS: 579525-46-5) replaces the methylpiperazinyl group with a dimethylamino moiety.
  • Pyrrolidinyl Analogs : (5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid (CAS: 1218790-56-7) substitutes the piperazine with a pyrrolidine ring. The five-membered ring introduces different torsional angles, which could influence spatial compatibility with enzymatic active sites .

Functional Group Additions

  • Fluorinated Derivatives : (6-(Difluoromethoxy)pyridin-3-yl)boronic acid introduces a difluoromethoxy group, enhancing metabolic stability and electronegativity. Such modifications are often employed to optimize pharmacokinetic profiles .
  • Alkyne-Substituted Analogs : (5-(Prop-1-yn-1-yl)pyridin-3-yl)boronic acid (CAS: OMXX-278788-01) incorporates a propargyl group, enabling click chemistry applications. The triple bond introduces rigidity and may affect conjugation in materials science contexts .

Physicochemical Properties

Property (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic Acid (3-Fluoro-5-(4-methylpiperazin-1-yl)phenyl)boronic Acid
Molecular Formula C10H16BN3O2 C10H16BN3O2 C11H16BFN2O2
Molecular Weight 221.06 221.06 238.07
pKa (Predicted) ~7.6 (boronic acid) ~7.6 (boronic acid) 7.60 ± 0.10
Solubility Moderate in polar solvents Moderate in polar solvents Enhanced lipophilicity due to fluorine

Biological Activity

(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property is exploited in various biological applications, particularly in the inhibition of specific enzymes.

The primary mechanism of action for this compound involves the inhibition of key kinases involved in cellular signaling pathways. Specifically, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical components in regulating cell growth, proliferation, and survival.

Key Findings:

  • Inhibition of PI3K/mTOR Pathway : Studies indicate that this compound exhibits potent inhibitory activity against PI3K and mTOR, which are essential for the survival of various cancer cell types. The inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
  • Selectivity : The compound shows selectivity towards certain isoforms of PI3K, which may minimize off-target effects and enhance therapeutic efficacy .

Biological Activity Data

The following table summarizes the biological activity data for this compound across various assays:

Assay Type IC50 (µM) Effect Observed
PI3K Inhibition0.014Significant reduction in kinase activity
mTOR Inhibition0.020Induction of apoptosis in cancer cells
Cell Proliferation Assay0.025Decreased proliferation in BRAF mutant cells
Trypanocidal Activity0.050Effective against T. brucei

Case Studies

  • Cancer Treatment : In a study involving melanoma cell lines with BRAF mutations, this compound demonstrated significant anti-proliferative effects, leading to a reduction in tumor growth when administered in vivo .
  • Antiparasitic Activity : The compound was evaluated for its trypanocidal properties against Trypanosoma brucei. Results showed that it effectively inhibited the growth of the parasite at low concentrations, indicating potential for treating trypanosomiasis .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its ability to penetrate cellular membranes is attributed to the piperazine moiety, which enhances solubility and permeability.

Q & A

Q. What are the key synthetic routes for (5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, and what reaction conditions are critical?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. A halopyridine intermediate (e.g., 5-iodo or bromo derivative) reacts with a boronic acid pinacol ester under palladium catalysis. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%).
  • Base : K₂CO₃ or Na₂CO₃ (2–4 equiv) in a toluene/water solvent system.
  • Temperature : Reflux (80–110°C) under inert atmosphere (N₂/Ar) to prevent boronic acid oxidation . Post-reaction purification involves column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization.

Q. How should this compound be stored to maintain stability?

Boronic acids are prone to oxidation and hydrolysis. Recommendations:

  • Storage : Under inert gas (N₂/Ar) at –20°C in airtight containers.
  • Solvent : Dissolve in anhydrous DMSO or THF for long-term storage.
  • Handling : Use gloveboxes or Schlenk lines to minimize moisture exposure .

Q. Which analytical methods are essential for confirming purity and structure?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., piperazine methyl group at δ ~2.3 ppm, pyridine protons at δ 7.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected at m/z 221.06) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How does steric hindrance from the 4-methylpiperazine group affect Suzuki-Miyaura reaction efficiency?

The bulky piperazine group can slow transmetalation steps. Mitigation strategies:

  • Catalyst Optimization : Use bulky ligands (e.g., SPhos, XPhos) to enhance Pd center accessibility .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility of sterically hindered intermediates .
  • Microwave Irradiation : Accelerates reaction rates (30–60 min vs. 12–24 h conventionally) .

Q. What are common impurities in synthesis, and how are they resolved?

  • Deboronation Products : Detectable via LCMS as [M–B(OH)₂]+ fragments. Minimize by using excess boronic ester and degassed solvents .
  • Piperazine Methyl Oxidation : Forms N-oxide derivatives (identified by HRMS). Prevent by avoiding strong oxidizing agents .
  • Purification : Flash chromatography with NH-silica gel selectively removes polar byproducts .

Q. What role does the boronic acid group play in biological interactions?

The boronic acid forms reversible covalent bonds with diols (e.g., serine proteases, glycoproteins). Applications include:

  • Enzyme Inhibition : Competes with natural substrates in proteasomes or β-lactamases (measured via IC₅₀ assays) .
  • Targeted Drug Delivery : Conjugates with saccharide moieties for site-specific release (validated via SPR binding studies) .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed for in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Convert to ester derivatives (e.g., pinacol boronate) for enhanced bioavailability .

Q. What computational tools aid in predicting reactivity or binding affinity?

  • DFT Calculations : Model transition states for Suzuki coupling (Gaussian, ORCA) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict protein-ligand interactions (e.g., with diol-containing enzymes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid
Reactant of Route 2
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(5-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

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